Ethyl 3-cyano-4-isopropoxybenzoate
Overview
Description
Ethyl 3-cyano-4-isopropoxybenzoate is an organic compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and features a cyano group and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ethyl 3-cyano-4-isopropoxybenzoate typically involves multiple steps. One common method starts with ethyl p-hydroxybenzoate, which undergoes a series of reactions to introduce the cyano and isopropoxy groups. The steps include:
Preparation of 3-aldehyde-4-ethyl hydroxybenzoate: Ethyl p-hydroxybenzoate is reacted with magnesium chloride, triethylamine, and paraformaldehyde in dichloromethane at 60°C.
Formation of 3-cyano-4-ethyl hydroxybenzoate: The aldehyde group is converted to a cyano group using appropriate reagents.
Synthesis of 3-cyano-4-ethyl isopropoxybenzoate: The hydroxy group is replaced with an isopropoxy group.
Final conversion to this compound: The intermediate is further processed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound aim to optimize yield and minimize the use of hazardous reagents. One such method avoids the use of toxic cyanides like cuprous cyanide, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-cyano-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-cyano-4-isopropoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-cyano-4-methoxybenzoate
- Ethyl 3-cyano-4-ethoxybenzoate
- Ethyl 3-cyano-4-propoxybenzoate
Uniqueness
Ethyl 3-cyano-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which can influence its physical and chemical properties. This makes it distinct from other similar compounds that have different alkoxy groups attached to the benzene ring .
Properties
IUPAC Name |
ethyl 3-cyano-4-propan-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-16-13(15)10-5-6-12(17-9(2)3)11(7-10)8-14/h5-7,9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVGARNVXJUPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2098542-97-1 | |
Record name | ethyl 3-cyano-4-(propan-2-yloxy)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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